1-(2-(4-溴-2-氯苯氧基)乙基)吡咯烷

描述

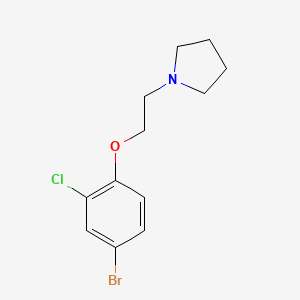

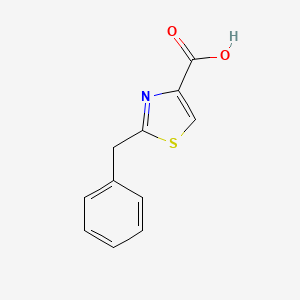

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine, also known as BCP-Pyrrolidine, is a versatile compound with numerous applications in various fields. It has a molecular formula of C12H15BrClNO .

Molecular Structure Analysis

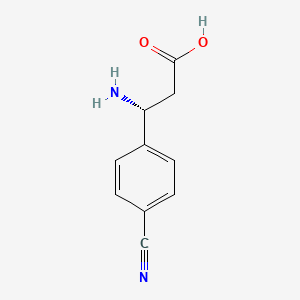

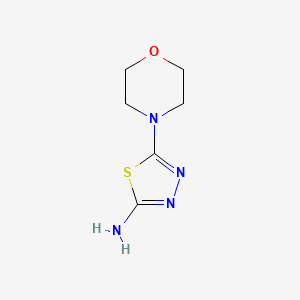

The molecular structure of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine consists of a pyrrolidine ring attached to a bromo-chlorophenoxy group . The average mass is 304.611 Da and the monoisotopic mass is 303.002533 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine are not detailed in the search results, it is known that this compound was used in the synthesis of 4-OCH2CH2-pyrrolidine .科学研究应用

Synthesis of Organic Compounds

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine: is utilized in the synthesis of various organic compounds due to its reactive halogenated phenyl ring. This compound can act as an intermediate in creating more complex molecules, particularly in the synthesis of 4-OCH2CH2-pyrrolidine , which is a valuable building block in organic chemistry .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an important intermediate. Its structure is conducive to further chemical modifications, making it a versatile precursor in the synthesis of a wide range of pharmacologically active molecules. This adaptability is crucial for developing new drugs and exploring novel therapeutic pathways .

Material Science Applications

The compound’s unique structure finds applications in material science, particularly in the development of new polymeric materials. Its ability to undergo various chemical reactions makes it a candidate for creating polymers with specific properties, such as increased durability or enhanced electrical conductivity .

Environmental Science Research

In environmental science, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine may be used to study degradation processes and the environmental fate of halogenated compounds. Understanding its breakdown can help in assessing the persistence and impact of similar compounds in ecosystems.

Biochemical Studies

This compound is also relevant in biochemistry, where it can be used to probe the function of enzymes that interact with halogenated molecules. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms or screen for enzyme inhibitors .

Pharmacological Research

Pyrrolidine derivatives, including 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine , are of significant interest in pharmacology. They are studied for their potential roles in drug discovery, particularly for their activities as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. The pyrrolidine core is a common feature in many pharmacologically active compounds, making it a target for the development of new therapeutic agents .

属性

IUPAC Name |

1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)